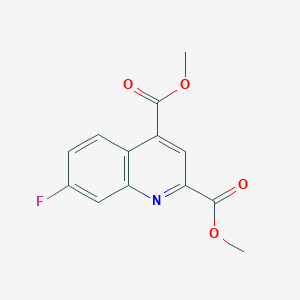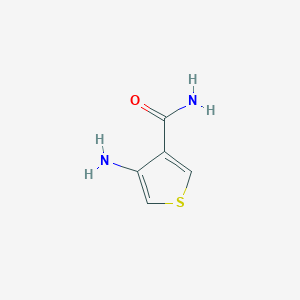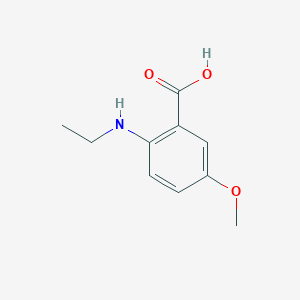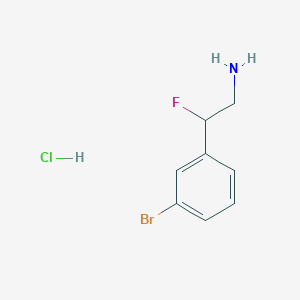
2,4-Dimethyl 7-fluoroquinoline-2,4-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethyl 7-fluoroquinoline-2,4-dicarboxylate is a fluorinated quinoline derivative. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and stability of the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl 7-fluoroquinoline-2,4-dicarboxylate can be achieved through a metal-free protocol involving aryl amines and dimethyl acetylenedicarboxylates. This reaction uses 20 mol% molecular iodine as a catalyst in acetonitrile at 80°C . The process involves the formation of one C–N and two C–C bonds, resulting in high regioselectivity and good yields.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the metal-free synthesis approach mentioned above could be adapted for large-scale production due to its efficiency and eco-friendly nature.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dimethyl 7-fluoroquinoline-2,4-dicarboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atom can be substituted by nucleophiles.
Cyclization reactions: The compound can participate in cyclization reactions to form more complex structures.
Cross-coupling reactions: It can undergo cross-coupling reactions with organometallic reagents.
Common Reagents and Conditions:
Nucleophilic substitution: Sodium borohydride in basic media.
Cyclization reactions: Involves reductive cyclization in the presence of sodium borohydride.
Cross-coupling reactions: Utilizes organometallic reagents.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can have enhanced biological activities.
Applications De Recherche Scientifique
2,4-Dimethyl 7-fluoroquinoline-2,4-dicarboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of antimalarial, antibacterial, and antineoplastic agents.
Biological Research: The compound is used to study enzyme inhibition and other biological pathways.
Industrial Applications: It finds use in the synthesis of liquid crystals and cyanine dyes.
Mécanisme D'action
The mechanism of action of 2,4-Dimethyl 7-fluoroquinoline-2,4-dicarboxylate involves its interaction with specific molecular targets. . This leads to the formation of ternary complexes that block the progress of the replication fork, ultimately causing cell death.
Comparaison Avec Des Composés Similaires
- 7-fluoro-4-(diethyl-amino-1-methylbutylamino)quinoline
- Mefloquine
- Brequinar®
Comparison: 2,4-Dimethyl 7-fluoroquinoline-2,4-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other fluoroquinolones, it may exhibit different levels of enzyme inhibition and biological activity .
Propriétés
Formule moléculaire |
C13H10FNO4 |
|---|---|
Poids moléculaire |
263.22 g/mol |
Nom IUPAC |
dimethyl 7-fluoroquinoline-2,4-dicarboxylate |
InChI |
InChI=1S/C13H10FNO4/c1-18-12(16)9-6-11(13(17)19-2)15-10-5-7(14)3-4-8(9)10/h3-6H,1-2H3 |
Clé InChI |
DDYORNXSSQEHED-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=NC2=C1C=CC(=C2)F)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B11731688.png)
![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-ethyl-3-methyl-1H-pyrazol-5-amine](/img/structure/B11731692.png)


![(1S,2R)-1-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-(1,3-dithiolan-2-yl)ethane-1,2-diol](/img/structure/B11731710.png)
![2-({[(1-ethyl-1H-pyrazol-3-yl)methyl]amino}methyl)benzoic acid](/img/structure/B11731711.png)

![4-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}butan-1-ol](/img/structure/B11731714.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(4-methoxyphenyl)methyl]amine](/img/structure/B11731719.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-1,3-dimethyl-1H-pyrazol-5-amine](/img/structure/B11731725.png)

![N-{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}-5-methyl-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11731746.png)

